1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group at the 1-position, a propyl group at the 5-position, and a carboxylic acid group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the condensation of hydrazine with a 1,3-diketone. The fluorophenyl and propyl groups are introduced through subsequent substitution reactions. The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(3-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of propyl, which may influence its physical properties and interactions.
1-(3-fluorophenyl)-5-propyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-4-12-11(13(17)18)8-15-16(12)10-6-3-5-9(14)7-10/h3,5-8H,2,4H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQTUVATDVSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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